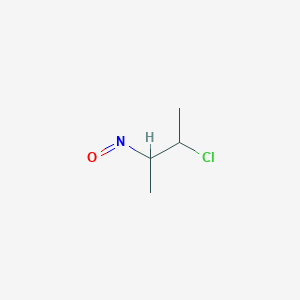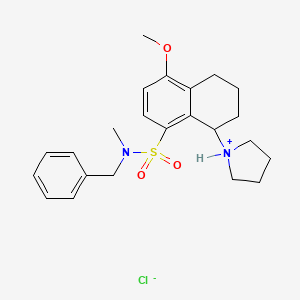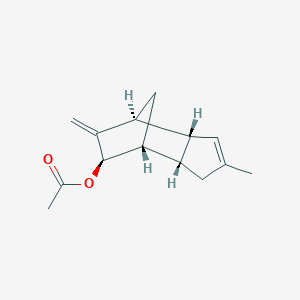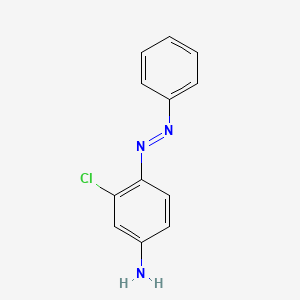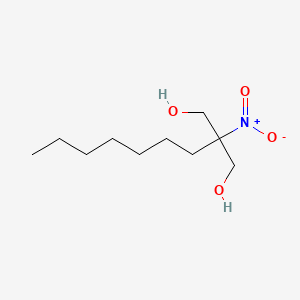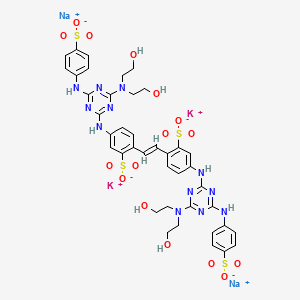
2-Methylbutyl nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutyl nonanoate is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. The molecular formula of this compound is C14H28O2, and it has a molecular weight of 228.37 g/mol . This compound is commonly used in the fragrance and flavor industry due to its fruity aroma.
準備方法
2-Methylbutyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Nonanoic acid+2-MethylbutanolH2SO42-Methylbutyl nonanoate+H2O
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
化学反応の分析
2-Methylbutyl nonanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and 2-methylbutanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
科学的研究の応用
2-Methylbutyl nonanoate has several applications in scientific research and industry:
Fragrance and Flavor Industry: Due to its fruity aroma, it is widely used in the formulation of perfumes, colognes, and flavoring agents for food products.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: Esters like this compound are used in studies related to olfaction and the sensory properties of flavors and fragrances.
作用機序
The mechanism of action of 2-Methylbutyl nonanoate in biological systems primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets are the olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family.
類似化合物との比較
2-Methylbutyl nonanoate can be compared with other esters that have similar structures and properties. Some of these compounds include:
Ethyl acetate: Known for its sweet, fruity smell, commonly used as a solvent and in flavorings.
Butyl butanoate: Has a pineapple-like aroma, used in perfumes and as a flavoring agent.
Methyl phenylacetate: Known for its honey-like scent, used in fragrances and flavorings.
What sets this compound apart is its unique combination of nonanoic acid and 2-methylbutanol, which gives it a distinct fruity aroma that is highly valued in the fragrance and flavor industry.
特性
CAS番号 |
69205-08-9 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2-methylbutyl nonanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-14(15)16-12-13(3)5-2/h13H,4-12H2,1-3H3 |
InChIキー |
VJMUYXUHYWZMAT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



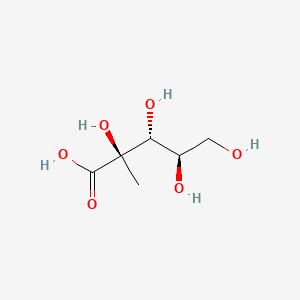
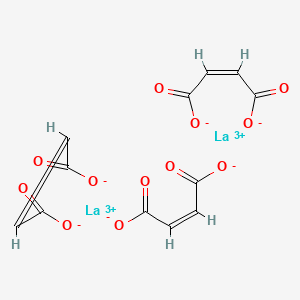
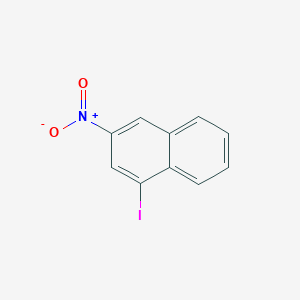

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
